molecular formula C11H13FO B12598957 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene CAS No. 637041-30-6

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene

Katalognummer: B12598957
CAS-Nummer: 637041-30-6
Molekulargewicht: 180.22 g/mol
InChI-Schlüssel: PDJQHEDCEBTNMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring a fluorinated butenyl group and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene typically involves the fluorination of a butenyl precursor followed by the introduction of a methoxy group. One common method involves the reaction of 1-bromo-2-methoxybenzene with 1-fluorobut-2-ene under specific conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzaldehyde.

    Reduction: Formation of 1-(1-Fluorobutyl)-2-methoxybenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene exerts its effects involves interactions with specific molecular targets. The fluorinated butenyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

    1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position.

    1-(1-Fluorobut-2-en-2-yl)-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene is unique due to the specific positioning of the fluorinated butenyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

637041-30-6

Molekularformel

C11H13FO

Molekulargewicht

180.22 g/mol

IUPAC-Name

1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene

InChI

InChI=1S/C11H13FO/c1-3-9(8-12)10-6-4-5-7-11(10)13-2/h3-7H,8H2,1-2H3

InChI-Schlüssel

PDJQHEDCEBTNMP-UHFFFAOYSA-N

Kanonische SMILES

CC=C(CF)C1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.